molecular formula C11H16ClN3O3 B555165 (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride CAS No. 77835-49-5

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride

Cat. No.: B555165
CAS No.: 77835-49-5
M. Wt: 273.71 g/mol
InChI Key: BGTMFJBVZIWWCC-PPHPATTJSA-N
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Description

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClN3O3 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

L-Valine p-nitroanilide hydrochloride, also known as (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, H-Val-Pna HCl, or L-Valine p-nitroanilide HCl, is a polypeptide . The primary targets of this compound are proteins and DNA . It has the ability to form adducts to nucleophilic sites in these macromolecules .

Mode of Action

The compound interacts with its targets through a process known as electrophilic addition . This involves the formation of covalent bonds between the compound and its targets, leading to the creation of adducts .

Biochemical Pathways

It is known that the compound can influence protein interaction and functional analysis . The formation of adducts can alter the structure and function of proteins and DNA, potentially affecting multiple biochemical pathways .

Pharmacokinetics

They are metabolized by various enzymes and excreted in the urine .

Result of Action

The formation of adducts with proteins and DNA can lead to a variety of molecular and cellular effects. These may include changes in protein function, alterations in gene expression, and potential toxic effects . The specific effects would depend on the nature of the adducts formed and the proteins or DNA sequences involved .

Action Environment

The action, efficacy, and stability of L-Valine p-nitroanilide hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound . For instance, the compound is stored at a temperature of -20°C to maintain its stability .

Biological Activity

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, also known by its CAS number 77835-49-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12N2O4
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 77835-49-5

The presence of the nitrophenyl group contributes to its biological properties, particularly in receptor interactions.

1. NMDA Receptor Antagonism

One of the key areas of research involving this compound is its role as an antagonist of NMDA receptors, specifically the NR2B subtype. NMDA receptors are critical in mediating excitatory neurotransmission in the brain and are implicated in various neurological disorders.

  • Mechanism of Action : The compound acts as a non-competitive antagonist at NR2B-containing NMDA receptors, which can lead to neuroprotective effects under conditions such as cerebral ischemia and neurodegeneration. This action is thought to be mediated through binding to the amino terminal domain of the NR2B subunit, inhibiting receptor function without affecting other receptor types significantly .

2. Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of this compound. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide19.45 ± 0.0731.4 ± 0.12
Diclofenac0.04 ± 0.010.04 ± 0.01
Celecoxib-0.04 ± 0.01

These findings suggest that while the compound exhibits moderate inhibitory activity against COX enzymes compared to established NSAIDs like diclofenac and celecoxib, it may still be a viable candidate for further development in treating inflammatory conditions .

Neuroprotection in Animal Models

In vivo studies have demonstrated that this compound provides significant neuroprotection in models of transient focal ischemia. The compound was shown to reduce neuronal death and improve functional outcomes following ischemic injury, supporting its potential therapeutic use in stroke and other neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features that enhance its binding affinity and selectivity for the NR2B receptor subtype:

  • Hydrophobic interactions : The aromatic nitrophenyl group enhances hydrophobic interactions with the receptor.
  • Amine functionality : The basic amine group is crucial for activity, influencing both potency and selectivity.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTMFJBVZIWWCC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585290
Record name N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77835-49-5
Record name N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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